3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine
Description
3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine is a boronic ester derivative featuring a piperidine ring linked via a methyl group to a pinacol-protected boronic acid moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology for forming carbon-carbon bonds . The pinacol ester group enhances stability, making it suitable for storage and handling in synthetic workflows.
Properties
Molecular Formula |
C12H24BNO2 |
|---|---|
Molecular Weight |
225.14 g/mol |
IUPAC Name |
3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]piperidine |
InChI |
InChI=1S/C12H24BNO2/c1-11(2)12(3,4)16-13(15-11)8-10-6-5-7-14-9-10/h10,14H,5-9H2,1-4H3 |
InChI Key |
BYFZEVYYOJFZBC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine typically involves the reaction of piperidine derivatives with boronic acid or boronate esters. One common method involves the use of pinacol borane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a boron source. The reaction is generally carried out under inert atmosphere conditions, often using a palladium catalyst to facilitate the formation of the boronate ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction control is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine can undergo various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acids.
Reduction: The compound can be reduced to yield the corresponding alcohols.
Substitution: The boronate ester group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl or vinyl compounds.
Scientific Research Applications
3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Investigated for its potential in developing new pharmaceuticals, especially in the field of oncology.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine primarily involves its ability to form stable boronate esters. These esters can interact with various molecular targets, facilitating the formation of new chemical bonds. In medicinal chemistry, the compound’s boronate ester group can inhibit specific enzymes by forming reversible covalent bonds with active site residues .
Comparison with Similar Compounds
Structural Analog: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine Hydrochloride
Key Features :
- Structure : Boronic ester directly attached to the 4-position of the piperidine ring, with a hydrochloride salt enhancing solubility.
- Molecular Weight : 277.13 g/mol (CAS 1218790-99-8) .
- Applications : Widely used in biochemical assays and drug development due to improved water solubility from the hydrochloride moiety .
Comparison :
Structural Analog: 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
Key Features :
Comparison :
Heterocyclic Derivatives: Pyridine and Pyrazole-Linked Analogs
Examples :
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
- Structure : Pyridine ring with a trifluoromethyl group and boronic ester (CAS 1084953-47-8, MW 273.06 g/mol) .
- Applications : The electron-withdrawing -CF3 group enhances electrophilicity, improving reactivity in Suzuki couplings .
Piperidine, 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]
Comparison :
Sulfonyl and Ethyl-Linked Derivatives
Examples :
1-((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperidine
- Structure : Sulfonyl group linking phenyl-boronic ester to piperidine (CAS 2757618-86-1, 95% purity) .
- Applications : Sulfonyl groups enhance stability and are common in protease inhibitor scaffolds .
3-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine
Comparison :
- Higher molecular weight in ethyl-linked analogs (363.27 g/mol) could limit solubility in polar solvents .
Biological Activity
The compound 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine is a boron-containing piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C13H19B O4
- Molecular Weight : 248.09 g/mol
- CAS Number : 269409-73-6
- InChI Key : OPWAPCOSDAFWFB-UHFFFAOYSA-N
Research indicates that compounds containing dioxaborolane moieties exhibit diverse biological activities. The boron atom can interact with various biological targets, influencing enzyme activities and cellular signaling pathways.
Potential Mechanisms:
- Kinase Inhibition : Compounds similar to 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)piperidine have been shown to inhibit kinases such as GSK-3β and DYRK1A. These kinases are involved in critical cellular processes including cell proliferation and apoptosis .
- Anti-inflammatory Activity : Studies have demonstrated that related compounds can reduce pro-inflammatory cytokines in microglial cells, suggesting potential neuroprotective effects .
- Antioxidant Properties : The antioxidant capacity of similar compounds has been validated through assays that measure the inhibition of oxidative stress markers .
Biological Activity Summary Table
Case Study 1: DYRK1A Inhibition
A recent study synthesized a series of boron-containing compounds to evaluate their inhibitory effects on DYRK1A. The synthesized derivatives showed promising results with nanomolar affinity. This suggests that modifications to the dioxaborolane structure can enhance biological activity significantly.
Case Study 2: Neuroprotection in Microglial Cells
In vitro studies involving BV2 microglial cells demonstrated that certain derivatives of the compound could significantly reduce levels of nitric oxide (NO) and interleukin-6 (IL-6), both markers of inflammation. The study highlighted the potential for these compounds in treating neurodegenerative diseases characterized by neuroinflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
